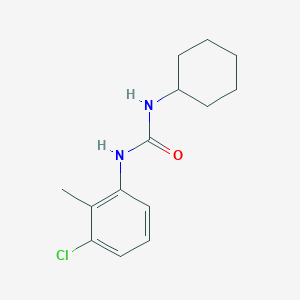![molecular formula C18H20F3N3O2S B319656 N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319656.png)
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group, along with a thioacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Thioacetamide Formation: The final step involves the reaction of the pyrimidine derivative with thioacetic acid or its derivatives under controlled conditions to form the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and inhibition of inflammatory pathways.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves:
類似化合物との比較
Similar Compounds
N-butyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is similar to other pyrimidine derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of the thioacetamide moiety distinguishes it from other pyrimidine derivatives.
- Functional Uniqueness : Its ability to inhibit specific inflammatory pathways and provide neuroprotection makes it unique among similar compounds .
特性
分子式 |
C18H20F3N3O2S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-butyl-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H20F3N3O2S/c1-3-4-9-22-16(25)11-27-17-23-14(10-15(24-17)18(19,20)21)12-5-7-13(26-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,22,25) |
InChIキー |
FWBZEEQJXMSNRO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
正規SMILES |
CCCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N-methylacetamide](/img/structure/B319573.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-iodo-4-methylbenzamide](/img/structure/B319575.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B319576.png)
![N-(2,3-dimethylphenyl)-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319580.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B319581.png)
![3-chloro-N-[(2,3-dimethylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B319582.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B319583.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B319584.png)
![5-Benzyl-2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B319586.png)
![2-{[(Cyclohexylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B319588.png)

![2-[(2-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B319592.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B319595.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-methoxybenzamide](/img/structure/B319596.png)
